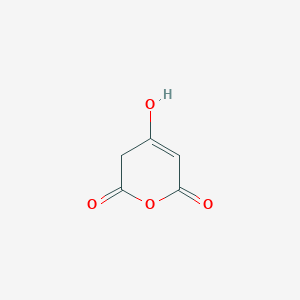
4-hydroxy-2H-pyran-2,6(3H)-dione
Descripción general
Descripción
4-hydroxy-2H-pyran-2,6(3H)-dione is a useful research compound. Its molecular formula is C5H4O4 and its molecular weight is 128.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 128.01095860 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis Techniques : An efficient synthesis method involves bromination of dehydroacetic acid in glacial acetic acid, leading to the formation of novel pyran-2-one derivatives, indicating the versatility of this compound in organic synthesis (Hikem-Oukacha et al., 2011).
Chemical Reactivity : The structure of pyridone type compounds, derived from pyran-2,4-dione and ammonia, showcases the reactive nature of this molecule in forming diverse structures (Wang, 1970).
Photosynthetic Research
- Photosystem II Inhibition : Pyran-dione derivatives have been identified as potent inhibitors of photosynthetic electron transport, suggesting their potential in studying photosynthetic mechanisms (Yoneyama et al., 1990).
Material Science and Nanotechnology
Microwave-Assisted Synthesis : This compound has been used in microwave-assisted synthesis, highlighting its role in modern, efficient chemical processes (Razzaq & Kappe, 2007).
Nanoparticle Synthesis : Electrocatalytic synthesis involving pyran-dione derivatives has been employed to produce nano-sized drugs, indicating its importance in nanotechnology and drug delivery systems (Taheri, Mirza, & Zeeb, 2018).
Crystallography and Molecular Structure
Molecular Interactions and Crystal Studies : The molecule's role in the formation of crystal structures and its intra/intermolecular interactions are significant for understanding molecular conformations and crystal stabilities (Boraei et al., 2021).
Molecular Structure Analysis : Investigations into the molecular structures of pyran-dione derivatives have led to insights into the nature of their chemical bonds and potential applications (Novak et al., 2004).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of pyran-dione have shown potent antimicrobial activity, suggesting their potential in pharmaceutical applications (Abdi et al., 2020).
Propiedades
IUPAC Name |
4-hydroxy-3H-pyran-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1,6H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTUFNXGGMAKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716386 | |
| Record name | 4-Hydroxy-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-03-5 | |
| Record name | 4-Hydroxy-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
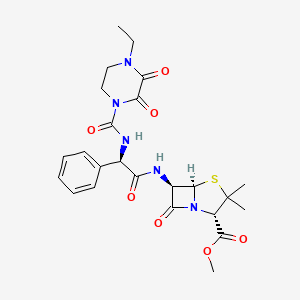
![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)
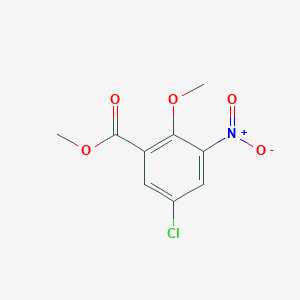

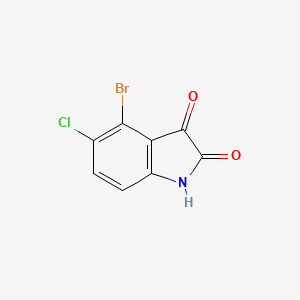
![6-[(Carboxymethyl)amino]-6-oxohexanoic acid](/img/structure/B3330062.png)
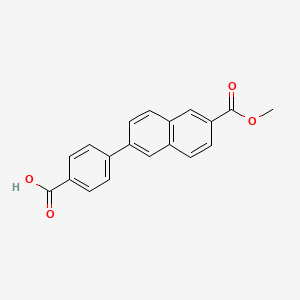
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)

![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
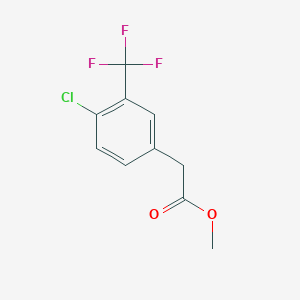
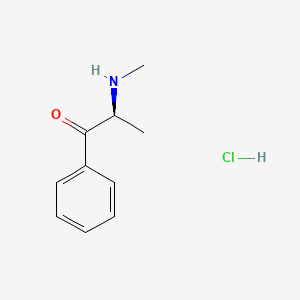
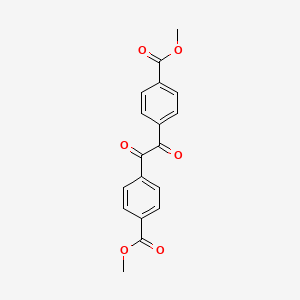
![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
